molecular formula C6HCl2F3N2O B117101 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride CAS No. 154934-99-3

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride

Cat. No.: B117101
CAS No.: 154934-99-3
M. Wt: 244.98 g/mol
InChI Key: BTRSILVUNQWNDR-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is an organic compound with the molecular formula C6HCl2F3N2O. It is a pyrimidine derivative characterized by the presence of chloro, trifluoromethyl, and carbonyl chloride functional groups. This compound is used in various chemical syntheses and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Chloro-4-(trifluoromethyl)pyrimidine+Phosgene2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride\text{2-Chloro-4-(trifluoromethyl)pyrimidine} + \text{Phosgene} \rightarrow \text{this compound} 2-Chloro-4-(trifluoromethyl)pyrimidine+Phosgene→2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of advanced reactors and purification techniques ensures high yield and purity of the final product .

Types of Reactions:

    Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of the chloro and carbonyl chloride groups.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.

Major Products:

Scientific Research Applications

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is widely used in scientific research due to its reactivity and functional group versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride involves its reactivity towards nucleophiles. The chloro and carbonyl chloride groups are electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of target molecules .

Comparison with Similar Compounds

    2-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the carbonyl chloride group, making it less reactive in certain substitution reactions.

    2-Chloro-5-(trifluoromethyl)pyrimidine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness: 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is unique due to the presence of both chloro and carbonyl chloride groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F3N2O/c7-4(14)2-1-12-5(8)13-3(2)6(9,10)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRSILVUNQWNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371543
Record name 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
Source EPA DSSTox
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Molecular Weight

244.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154934-99-3
Record name 2-Chloro-4-(trifluoromethyl)-5-pyrimidinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154934-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154934-99-3
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Synthesis routes and methods

Procedure details

The title compound was prepared as described in Example 25, but employing a solution of 2-chloro-4-trifluoromethylpyrimidine-5-carboxylic acid (1.5 g, 7.1 mmol) and oxalyl chloride (1.0 g, 8 mmol) in CH2Cl2 (30 mL) resulted in a 70% yield (1.1 g); 1H NMR (CDCl3) δ 9.31 (s, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
70%

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